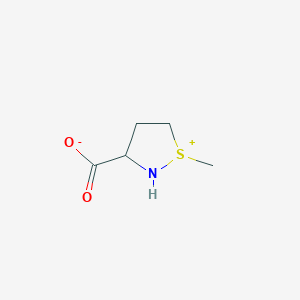
Dehydromethionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydromethionine is a naturally occurring amino acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. It is a non-proteinogenic amino acid that is structurally similar to methionine, but with a double bond between the carbon atoms in the side chain. This unique structure gives dehydromethionine distinct biochemical and physiological properties that make it an attractive target for investigation.
Mecanismo De Acción
The mechanism of action of dehydromethionine is not fully understood, but it is thought to involve interactions with cellular signaling pathways and protein synthesis machinery. Some studies have suggested that dehydromethionine may inhibit protein synthesis by interfering with the function of ribosomes, while others have proposed that it may act as a signaling molecule that regulates gene expression.
Efectos Bioquímicos Y Fisiológicos
Dehydromethionine has been shown to have a range of biochemical and physiological effects in vitro and in vivo. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, to inhibit the growth of bacteria and fungi, and to modulate the activity of enzymes involved in oxidative stress. In addition, dehydromethionine has been shown to have anti-inflammatory properties and to protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using dehydromethionine in lab experiments is its structural similarity to methionine, which allows for easy incorporation into proteins. In addition, its unique properties make it a useful tool for studying protein synthesis and modification. However, one limitation is that dehydromethionine is not naturally occurring in most organisms, which may limit its applicability in certain experimental systems.
Direcciones Futuras
There are a number of potential future directions for research on dehydromethionine. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Another potential direction is the development of new methods for synthesizing dehydromethionine, which could improve its efficiency and reduce costs. Finally, further studies are needed to fully elucidate the biochemical and physiological effects of dehydromethionine, as well as its mechanism of action.
Métodos De Síntesis
Dehydromethionine can be synthesized via a variety of methods, including chemical synthesis and enzymatic conversion. One common approach involves the use of enzymes such as L-methionine gamma-lyase, which can convert L-methionine to dehydromethionine in a one-step reaction. Chemical synthesis methods have also been developed, although they tend to be more complex and less efficient than enzymatic approaches.
Aplicaciones Científicas De Investigación
Dehydromethionine has a range of potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. One area of interest is its potential as a tool for studying protein synthesis and modification. Dehydromethionine can be incorporated into proteins in place of methionine, allowing researchers to study the effects of this structural modification on protein function and stability.
Propiedades
Número CAS |
17575-30-3 |
|---|---|
Nombre del producto |
Dehydromethionine |
Fórmula molecular |
C5H9NO2S |
Peso molecular |
147.2 g/mol |
Nombre IUPAC |
1-methyl-1,2-thiazolidin-1-ium-3-carboxylate |
InChI |
InChI=1S/C5H9NO2S/c1-9-3-2-4(6-9)5(7)8/h4,6H,2-3H2,1H3 |
Clave InChI |
QIQGSRUNFMOWCE-UHFFFAOYSA-N |
SMILES |
C[S+]1CCC(N1)C(=O)[O-] |
SMILES canónico |
C[S+]1CCC(N1)C(=O)[O-] |
Otros números CAS |
17575-30-3 |
Sinónimos |
dehydromethionine S-methylisothiazolidine-3-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



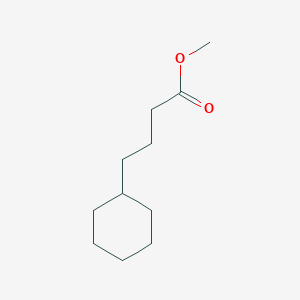
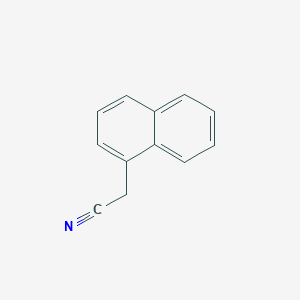
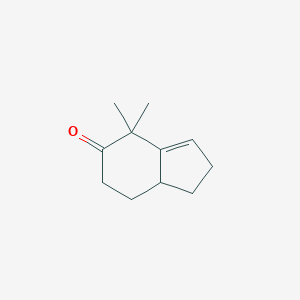
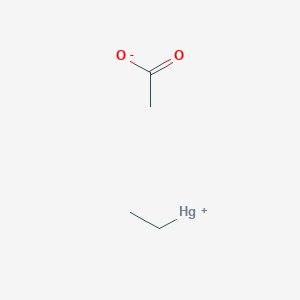

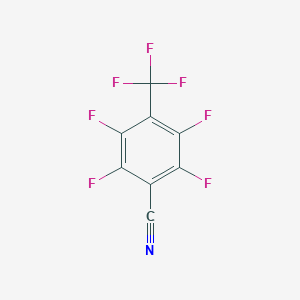
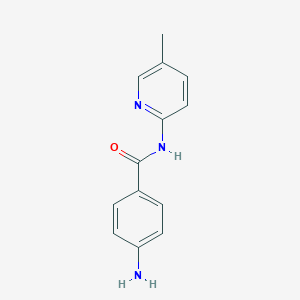
![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)
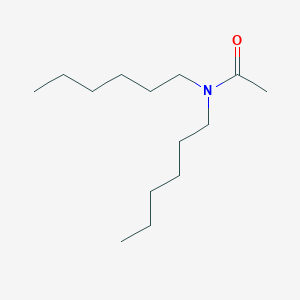
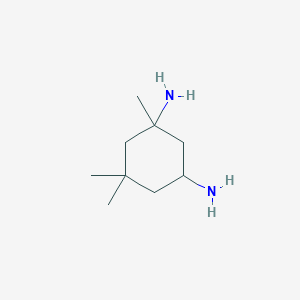
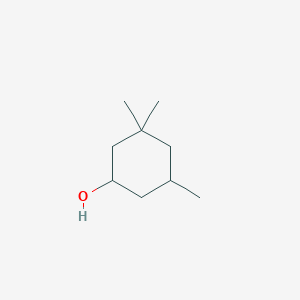
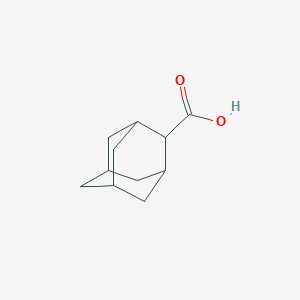
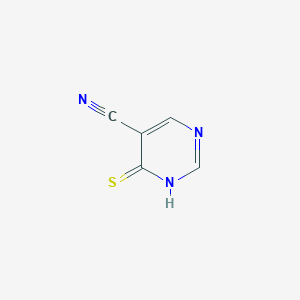
![[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B90694.png)